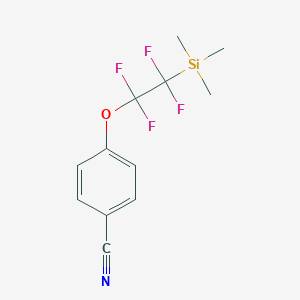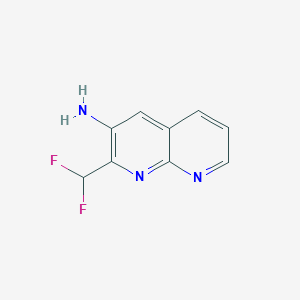![molecular formula C11H9Cl3O2 B8087578 [5-(2,3-Dichlorophenyl)furan-2-yl]methanol (HCl)](/img/structure/B8087578.png)
[5-(2,3-Dichlorophenyl)furan-2-yl]methanol (HCl)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-(2,3-Dichlorophenyl)furan-2-yl]methanol (HCl) is a chemical compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a 2,3-dichlorophenyl group and a methanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2,3-Dichlorophenyl)furan-2-yl]methanol typically involves the reaction of 2,3-dichlorobenzaldehyde with furan-2-carbaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The resulting intermediate is then reduced using a reducing agent like sodium borohydride to yield the final product.
Industrial Production Methods
Industrial production of [5-(2,3-Dichlorophenyl)furan-2-yl]methanol may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
[5-(2,3-Dichlorophenyl)furan-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of [5-(2,3-Dichlorophenyl)furan-2-yl]carboxylic acid.
Reduction: Formation of [5-(2,3-Dichlorophenyl)furan-2-yl]methane.
Substitution: Formation of derivatives with various functional groups replacing the chlorine atoms.
Aplicaciones Científicas De Investigación
[5-(2,3-Dichlorophenyl)furan-2-yl]methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [5-(2,3-Dichlorophenyl)furan-2-yl]methanol involves its interaction with specific molecular targets. The
Propiedades
IUPAC Name |
[5-(2,3-dichlorophenyl)furan-2-yl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2O2.ClH/c12-9-3-1-2-8(11(9)13)10-5-4-7(6-14)15-10;/h1-5,14H,6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJVSARATAZJLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)CO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-2-{bicyclo[2.2.1]hept-5-en-2-yl}acetic acid hydrate](/img/structure/B8087502.png)
![2-(Pyridin-2-yl)-2,7-diazaspiro[4.4]nonan-3-one](/img/structure/B8087515.png)

![1-Aza-spiro[4.5]decan-8-one](/img/structure/B8087532.png)
![6-Azaspiro[3.4]octan-2-one](/img/structure/B8087541.png)
![6-(Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B8087549.png)
![[2,4-Dibromo-5-(trifluoromethyl)phenyl]hydrazine (HCl)](/img/structure/B8087552.png)
![(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,4-dichlorophenyl)methanone (C2H2O4)](/img/structure/B8087554.png)

![4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]aniline;hydrochloride](/img/structure/B8087571.png)
![N-[(3,4-dimethoxyphenyl)methyl]propan-2-amine;oxalic acid](/img/structure/B8087574.png)

![(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-N-prop-2-ynyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxamide](/img/structure/B8087590.png)
